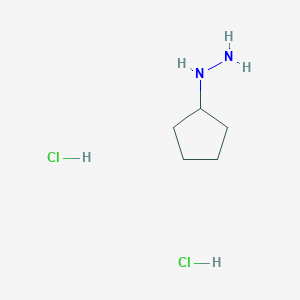

Cyclopentylhydrazine dihydrochloride

Description

Properties

IUPAC Name |

cyclopentylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c6-7-5-3-1-2-4-5;;/h5,7H,1-4,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQRIFDTYLBNHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592987 | |

| Record name | Cyclopentylhydrazinato--hydrogen chlorido (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645372-27-6 | |

| Record name | Cyclopentylhydrazinato--hydrogen chlorido (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopentylhydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Cyclopentylhydrazine Dihydrochloride

A. A.

Abstract

This guide provides a comprehensive technical overview of Cyclopentylhydrazine dihydrochloride (CAS No. 645372-27-6), a versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research. We will delve into its core chemical and physical properties, compare it with its related monohydrochloride salt, and present detailed, field-proven insights into its synthesis, reactivity, analysis, and safe handling. This document is structured to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just data, but the causal logic behind experimental methodologies.

Introduction and Structural Elucidation

Cyclopentylhydrazine and its salts are important building blocks in organic synthesis. The presence of a reactive hydrazine moiety attached to a cyclopentyl scaffold makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, particularly those with biological activity. The dihydrochloride salt is often preferred in practical applications due to its enhanced stability and solubility in polar solvents compared to the free base.[1]

Structurally, the compound consists of a protonated cyclopentylhydrazinium cation and two chloride anions. The solid-state structure is stabilized by an extensive network of intermolecular hydrogen bonds between the protonated hydrazine group (N-H) and the chloride ions (Cl⁻), a characteristic feature of hydrazinium salts that contributes to its crystalline nature and stability.[1] The cyclopentyl ring typically adopts a stable envelope or half-chair conformation.[1]

It is critical to distinguish this compound from its monohydrochloride counterpart, as their properties and applications can differ.

Distinguishing Between Dihydrochloride and Monohydrochloride Salts

A common point of confusion in literature and commercial listings is the differentiation between the dihydrochloride and monohydrochloride salts. Clarity on this point is essential for reproducible research.

| Property | This compound | Cyclopentylhydrazine hydrochloride |

| CAS Number | 645372-27-6[1] | 24214-72-0[2] |

| Molecular Formula | C₅H₁₄Cl₂N₂[1] | C₅H₁₃ClN₂[2] |

| Molecular Weight | 173.08 g/mol [1] | 136.62 g/mol [2] |

| Appearance | White to off-white crystalline solid[1] | White to pale yellow crystal[2] |

| Melting Point | Not consistently reported; may decompose | ~129-132 °C[2] |

| Key Structural Feature | Doubly protonated hydrazine moiety | Singly protonated hydrazine moiety |

The dihydrochloride salt, being the subject of this guide, possesses enhanced aqueous solubility due to its more ionic character.[1] This property is highly advantageous for reactions conducted in aqueous or polar protic media.

Physicochemical Properties

A thorough understanding of the physicochemical properties is fundamental to the effective use of this compound in a research and development setting.

| Property | Value | Source |

| CAS Number | 645372-27-6 | [1] |

| Molecular Formula | C₅H₁₄Cl₂N₂ | [1] |

| Molecular Weight | 173.08 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Boiling Point | 268ºC at 760 mmHg (Predicted) | [3] |

| Solubility | High solubility in water. Soluble in polar protic solvents (e.g., methanol, ethanol). | [1] |

| Stability | Stable under recommended storage conditions (inert atmosphere, 2-8°C).[4] Hygroscopic and moisture-sensitive.[5] | [4][5] |

Synthesis and Manufacturing

The most direct conceptual pathway involves a two-step process: the formation of a hydrazone from cyclopentanone, followed by reduction and salt formation.

Caption: General synthetic workflow for this compound.

Representative Experimental Protocol (Analog-Based)

This protocol is an illustrative example based on established methods for the synthesis of alkylhydrazines from ketones.[6][7][9] Causality: The choice of a reductive amination pathway is efficient. Forming the hydrazone first allows for the selective reduction of the C=N bond. Using a reducing agent like sodium cyanoborohydride (NaBH₃CN) is advantageous as it is selective for the iminium ion intermediate and can be performed in a one-pot fashion. The final acidification with excess HCl ensures the formation of the stable dihydrochloride salt.

Materials:

-

Cyclopentanone

-

Hydrazine hydrate

-

Methanol

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

Procedure:

-

Hydrazone Formation: To a solution of cyclopentanone (1.0 eq) in methanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC or GC-MS analysis indicates complete conversion to the hydrazone.

-

Reduction: Cool the reaction mixture back to 0 °C. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the pH between 6-7 by the dropwise addition of dilute HCl if necessary. Stir the reaction at room temperature overnight.

-

Workup and Salt Formation: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Dilute with water and extract with a non-polar solvent (e.g., dichloromethane) to remove any unreacted starting material. Acidify the aqueous layer to pH < 2 with concentrated HCl.

-

Isolation: Evaporate the aqueous solution to dryness under reduced pressure. The resulting solid is crude this compound.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to yield the purified product. Dry the crystals under vacuum.

Chemical Reactivity and Applications

The utility of this compound stems from the nucleophilicity of the hydrazine moiety, making it a key reagent in the formation of nitrogen-containing heterocycles.

Pyrazole Synthesis (Knorr Synthesis)

A primary application is in the synthesis of pyrazoles, which are core structures in many pharmaceuticals (e.g., celecoxib).[10] The Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[11][12][13]

Causality: The reaction is driven by the formation of a stable aromatic pyrazole ring. The mechanism proceeds via initial formation of a hydrazone with one carbonyl group, followed by an intramolecular cyclization and dehydration.[12] The use of an alkylhydrazine like cyclopentylhydrazine leads to an N-substituted pyrazole.

Caption: Mechanism of N-Cyclopentyl Pyrazole formation via Knorr Synthesis.

Analytical Methodologies

Robust analytical methods are crucial for quality control, reaction monitoring, and stability testing. Due to the polar and reactive nature of alkylhydrazines, direct analysis can be challenging.[14]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a suitable technique, often requiring pre-column derivatization to enhance UV detection and improve chromatographic behavior.[15][16]

Causality: Hydrazine itself lacks a strong chromophore. Derivatization with an aromatic aldehyde (e.g., salicylaldehyde) forms a stable hydrazone (salazine derivative) with strong UV absorbance, significantly increasing the sensitivity of the method.[15][17]

Illustrative RP-HPLC Method:

-

Column: C18 (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm)[15][16]

-

Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic modifier (e.g., methanol or acetonitrile).[15]

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector set to the λmax of the derivative (e.g., 360 nm for a salicylaldehyde derivative).[15]

-

Sample Preparation: The sample containing this compound is dissolved in a suitable diluent and reacted with an excess of the derivatizing agent at a controlled temperature and pH before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC analysis of alkylhydrazines is often problematic due to their high polarity and potential for on-column degradation.[14] Derivatization is typically required to form more volatile and thermally stable analogs.

Causality: Converting the polar hydrazine to a less polar hydrazone with a reagent like benzaldehyde or another carbonyl compound reduces interaction with the stationary phase, resulting in better peak shape and reproducibility.[18]

Illustrative GC-MS Method:

-

Derivatization: React the sample with a suitable aldehyde (e.g., benzaldehyde) to form the corresponding hydrazone.[18]

-

Column: A mid-polarity column (e.g., DB-5 or equivalent) is often suitable for separating the hydrazone derivative.

-

Injector Temperature: 250 °C

-

Oven Program: A temperature gradient, for example, starting at 50°C and ramping to 300°C, to ensure elution of the derivative.

-

Detection: Mass Spectrometry (MS) in either full scan or Selected Ion Monitoring (SIM) mode for high sensitivity and specificity.

Stability and Storage

The stability of this compound is a critical consideration for its handling and use in long-term studies.

-

Solid-State Stability: As a dihydrochloride salt, the compound is significantly more stable than its free base.[1][19] It is, however, hygroscopic and sensitive to moisture.[5] Decomposition can be catalyzed by elevated temperatures and certain metal ions.[20][21]

-

Solution Stability: In solution, hydrazines are susceptible to oxidation by atmospheric oxygen, a process that can be catalyzed by metal ions.[21] Hydrazine solutions are generally more stable under acidic conditions.[19]

Recommended Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[5][19]

-

Recommended storage temperature is between 2-8 °C.[4]

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantitatively assess thermal stability.[20] For a typical hydrazine salt, a TGA thermogram would show mass loss corresponding to decomposition, while the DSC curve would indicate the endothermic or exothermic nature of this process, as well as any phase transitions like melting.[20]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Classification (based on analogs):

-

Acute Toxicity, Oral (Category 4) [22]

-

Skin Corrosion/Irritation (Category 2) [22]

-

Serious Eye Damage/Eye Irritation [23]

-

Specific target organ toxicity — single exposure (Respiratory tract irritation) [23]

Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[19][24]

-

Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable, closed container for disposal.

References

-

ChemBK. (2024). Cyclopentyl hydrazine hydrochloride. [Link]

-

Name-Reaction.com. Knorr pyrazole synthesis. [Link]

-

ScienceDirect. (n.d.). Synthesis, characterization and thermal studies of (Ni/Co) metal salts of hydrazine: potential initiatory compounds. [Link]

-

SlideShare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

-

Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]

-

Finetech Chem. (n.d.). CAS:645372-27-6 FT-0651437 Hydrazine,cyclopentyl-,dihydrochloride Product Detail Information. [Link]

-

ResearchGate. (2012). Determination of hydrazine and its methyl derivatives by the gasschromatography method on packed columns. [Link]

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

-

Angene Chemical. (2025). Safety Data Sheet - Cyclopentyl hydrazine dihydrochloride. [Link]

-

Indian Academy of Sciences. (n.d.). Thermal analysis of hydrazinium metal sulphates and their hydrazinates. [Link]

-

ResearchGate. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. [Link]

-

PubChem. (n.d.). Cyclopentylhydrazine hydrochloride. [Link]

-

ResearchGate. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. [Link]

-

PubMed. (2016). Reductive Hydrazination with Trichlorosilane: A Method for the Preparation of 1,1-Disubstituted Hydrazines. [Link]

-

ResearchGate. (n.d.). Synthesis of Ketones and Amines on Solid-Phase through Hydrazone Alkylation Strategy. [Link]

-

YouTube. (2019). synthesis of pyrazoles. [Link]

-

DC Fine Chemicals. (n.d.). Safety Data Sheet - Hydrazine hydrochloride. [Link]

-

Rasayan Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. [Link]

-

PubMed. (2025). Determination of five alkylhydrazines by isotope-coded derivatization combined with ultra-high-performance liquid chromatography-tandem mass spectrometry. [Link]

-

Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

-

Aston University Research Explorer. (n.d.). The synthesis and properties of some hydrazines. [Link]

-

Taylor & Francis Online. (1990). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. [Link]

-

Organic Chemistry Portal. (2016). Reductive Hydrazination with Trichlorosilane: A Method for the Preparation of 1,1-Disubstituted Hydrazines. [Link]

- Google Patents. (n.d.). CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine.

-

Semantic Scholar. (1983). An Efficient Synthesis of 1,1-Disubstituted Hydrazines. [Link]

- Google Patents. (n.d.). EP3112356A1 - Method for manufacturing 1,1-disubstituted hydrazine compound.

-

ResearchGate. (2013). Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for .... [Link]

-

Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

-

ResearchGate. (n.d.). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. [Link]

-

Organic Syntheses. (n.d.). 4. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. [Link]

-

PubMed. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

Sources

- 1. Buy this compound | 645372-27-6 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. CAS:645372-27-6 FT-0651437 Hydrazine,cyclopentyl-,dihydrochloride Product Detail Information [finetechchem.com]

- 4. 645372-27-6|Cyclopentyl hydrazine dihydrochloride|BLD Pharm [bldpharm.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Reductive Hydrazination with Trichlorosilane: A Method for the Preparation of 1,1-Disubstituted Hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reductive Hydrazination with Trichlorosilane: A Method for the Preparation of 1,1-Disubstituted Hydrazines [organic-chemistry.org]

- 8. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]

- 9. research.aston.ac.uk [research.aston.ac.uk]

- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 11. name-reaction.com [name-reaction.com]

- 12. chemhelpasap.com [chemhelpasap.com]

- 13. jk-sci.com [jk-sci.com]

- 14. researchgate.net [researchgate.net]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

- 20. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 21. arxada.com [arxada.com]

- 22. angenechemical.com [angenechemical.com]

- 23. Cyclopentylhydrazine hydrochloride | C5H13ClN2 | CID 212349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Cyclopentylhydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Cyclopentylhydrazine Dihydrochloride in Modern Synthesis

Cyclopentylhydrazine and its dihydrochloride salt are valuable intermediates in the fields of pharmaceutical and agrochemical research.[1] The hydrazine moiety is a versatile functional group, serving as a cornerstone for the construction of a wide array of nitrogen-containing heterocyclic compounds.[2][3] These heterocyclic scaffolds, such as pyrazoles and triazoles, are prevalent in many biologically active molecules, exhibiting a broad spectrum of therapeutic properties including anti-cancer, anti-inflammatory, and anti-microbial activities.[4]

The conversion of the often-unstable cyclopentylhydrazine free base to its dihydrochloride salt enhances its stability, aqueous solubility, and ease of handling, making it a more convenient precursor for further synthetic transformations.[5] This guide provides a comprehensive exploration of the primary synthesis pathways for this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Strategic Synthesis Pathways to Cyclopentylhydrazine

The synthesis of cyclopentylhydrazine can be approached through several strategic routes, primarily revolving around the formation of the crucial carbon-nitrogen and nitrogen-nitrogen bonds. The most common and practical pathways start from the readily available precursor, cyclopentanone.

Pathway 1: Reductive Amination of Cyclopentanone via a Hydrazone Intermediate

This classical two-step approach first involves the formation of cyclopentanone hydrazone, followed by its selective reduction to the target cyclopentylhydrazine.

Step 1: Synthesis of Cyclopentanone Hydrazone

The initial step is a condensation reaction between cyclopentanone and hydrazine hydrate. This reaction proceeds via a nucleophilic addition of hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.[6][7]

Experimental Protocol: Cyclopentanone Hydrazone Synthesis

-

To a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1.1 equivalents) dissolved in ethanol.

-

While stirring, slowly add cyclopentanone (1.0 equivalent) to the solution.

-

The reaction mixture is then heated to reflux for 1-2 hours.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation to yield pure cyclopentanone hydrazone.

Step 2: Reduction of Cyclopentanone Hydrazone to Cyclopentylhydrazine

The selective reduction of the hydrazone's C=N bond without cleaving the N-N bond is the critical transformation in this pathway. While the Wolff-Kishner reduction completely removes the carbonyl functionality to yield cyclopentane, milder reducing agents can be employed to isolate the desired hydrazine.[8][9][10] A common method involves the use of sodium borohydride for the reduction of the corresponding tosylhydrazone.[11]

Experimental Protocol: Reduction of a Hydrazone Derivative

-

The pre-formed hydrazone (or tosylhydrazone for increased reactivity) is dissolved in a suitable solvent, such as methanol.

-

Sodium borohydride (NaBH4) is added portion-wise to the stirred solution at a controlled temperature (e.g., 0-25 °C).

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is then carefully quenched with water, and the pH is adjusted.

-

The product, cyclopentylhydrazine, is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is evaporated to yield the crude cyclopentylhydrazine.

A Modern Alternative: Enzymatic Reductive Hydrazination

In a contemporary "green chemistry" approach, imine reductases (IREDs) can be utilized to catalyze the reductive amination of cyclopentanone with hydrazine.[12][13] This biocatalytic method offers high selectivity and operates under mild, aqueous conditions, presenting a more sustainable alternative to traditional chemical reductants.[14]

References

- 1. nbinno.com [nbinno.com]

- 2. calcasolutions.com [calcasolutions.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Buy this compound | 645372-27-6 [smolecule.com]

- 6. What is the action of hydrazine on cyclopentanone in the presence of KOH .. [askfilo.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Cyclopentylhydrazine Dihydrochloride: A Versatile Synthetic Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentylhydrazine dihydrochloride (CAS Number: 645372-27-6) is a valuable chemical intermediate with significant potential in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and, most importantly, its applications as a versatile building block in drug discovery. While not an active pharmaceutical ingredient itself, its utility in constructing a diverse range of heterocyclic compounds, which are prevalent in many drug scaffolds, makes it a compound of interest for medicinal chemists. This document will delve into the synthetic pathways where this compound is a key reactant and provide illustrative examples of its incorporation into potentially bioactive molecular architectures.

Introduction: The Role of Hydrazine Derivatives in Medicinal Chemistry

Hydrazine derivatives are a cornerstone in the synthesis of a vast array of biologically active compounds. The inherent reactivity of the hydrazine moiety allows for its facile incorporation into various molecular scaffolds, particularly nitrogen-containing heterocycles. These heterocyclic structures are ubiquitous in pharmaceuticals, imparting crucial properties such as target binding, metabolic stability, and favorable pharmacokinetics.[1][2] The unique structural feature of Cyclopentylhydrazine, with its cyclopentyl group, offers a distinct lipophilic and conformational profile that can be exploited in the design of novel drug candidates.[3] This guide will focus specifically on the dihydrochloride salt form (CAS 645372-27-6), which offers enhanced stability and solubility for synthetic applications.[4]

Chemical Properties and Structure of this compound

This compound is a white to off-white crystalline solid.[4] The presence of the two hydrochloride salts significantly increases its polarity and solubility in protic solvents compared to the free base, which is advantageous for many synthetic transformations.

Chemical Structure

The chemical structure of this compound is characterized by a cyclopentyl ring attached to a hydrazine group, with two molecules of hydrochloric acid forming a salt with the basic nitrogen atoms.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 645372-27-6 |

| Molecular Formula | C₅H₁₄Cl₂N₂ |

| Molecular Weight | 173.08 g/mol |

| IUPAC Name | cyclopentylhydrazine;dihydrochloride |

| SMILES | C1CCC(C1)NN.Cl.Cl |

| InChI Key | FPQRIFDTYLBNHV-UHFFFAOYSA-N |

Source: Smolecule[4]

3D Representation of Cyclopentylhydrazine

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of similar hydrazine derivatives.

Materials:

-

Cyclopentanone

-

Hydrazine hydrate (80% solution)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium sulfate (anhydrous)

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

Step 1: Synthesis of Cyclopentylhydrazine (Free Base)

-

To a solution of cyclopentanone (1.0 eq) in methanol (5 mL/mmol of ketone) in a round-bottom flask, add hydrazine hydrate (1.2 eq) dropwise at room temperature with stirring.

-

Heat the mixture to reflux for 2-4 hours to ensure the formation of the hydrazone intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude cyclopentylhydrazine.

Step 2: Formation of this compound

-

Dissolve the crude cyclopentylhydrazine in a minimal amount of diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of concentrated hydrochloric acid (2.2 eq) in diethyl ether dropwise with vigorous stirring.

-

A white precipitate of this compound will form.

-

Continue stirring for 30 minutes in the ice bath.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile synthon for the construction of more complex, potentially bioactive molecules. The hydrazine moiety is a precursor to a wide range of heterocyclic systems that are frequently found in approved drugs.

Synthesis of Pyrazole Derivatives

Pyrazoles are a prominent class of five-membered nitrogen-containing heterocycles with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. [5]Cyclopentylhydrazine can be readily used in the synthesis of N-cyclopentylpyrazoles.

Caption: Synthesis of N-cyclopentyl pyrazole derivatives.

Formation of Triazole Scaffolds

Triazoles are another important class of heterocycles in medicinal chemistry, known for their antifungal and anticancer activities. While direct synthesis from hydrazines is less common, they can be precursors to intermediates that lead to triazole formation.

Illustrative Signaling Pathway Inhibition

To conceptualize the potential impact of a molecule synthesized from this compound, consider a hypothetical scenario where an N-cyclopentylpyrazole derivative is designed to inhibit a protein kinase involved in a cancer signaling pathway.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Disclaimer: This diagram is for illustrative purposes only. There is no direct evidence that this compound or its simple derivatives inhibit this specific pathway. It serves to demonstrate how a building block like this can be used to create molecules with potential therapeutic applications.

Conclusion

This compound is a valuable and versatile intermediate in synthetic organic and medicinal chemistry. While it is not a therapeutic agent itself, its utility in the construction of diverse and complex molecular architectures, particularly heterocyclic systems, makes it a compound of significant interest to researchers in drug discovery. The ability to introduce a cyclopentyl moiety via this reagent provides a unique tool for modulating the physicochemical properties of lead compounds. As the demand for novel chemical entities continues to grow, the importance of readily available and reactive building blocks like this compound will undoubtedly increase.

References

-

ChemBK. (2024, April 9). Cyclopentyl hydrazine hydrochloride. Retrieved from [Link]

-

Organic Chemistry Portal. (2014). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

-

PubChem. (1-cyclopropylethyl)hydrazine dihydrochloride. Retrieved from [Link]

-

PubChem. Cyclopentylhydrazine hydrochloride. Retrieved from [Link]

-

MDPI. (2024, July 30). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Retrieved from [Link]

-

Chemsrc. CYCLOPENTYL-HYDRAZINE DIHYDROCHLORIDE | CAS#:651-89-8. Retrieved from [Link]

-

Anusandhanvallari. (2025, August 27). "Synthesis and Characterization of Hydrazine Derivatives.". Retrieved from [Link]

-

PMC - NIH. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Retrieved from [Link]

- Google Patents. Preparation method of cyclopropylhydrazine hydrochloride.

-

PMC - NIH. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

-

PubChem. Cyclopentylhydrazine. Retrieved from [Link]

-

ResearchGate. (2023, October 27). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity. Retrieved from [Link]

Sources

- 1. psvmkendra.com [psvmkendra.com]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 645372-27-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. iscientific.org [iscientific.org]

Physical and chemical properties of Cyclopentylhydrazine dihydrochloride

An In-Depth Technical Guide to Cyclopentylhydrazine Dihydrochloride for Advanced Research

Introduction

This compound (CAS No. 645372-27-6) is a versatile and valuable chemical intermediate that serves as a critical building block in modern organic synthesis.[1] Its unique structure, featuring a cyclopentyl ring appended to a hydrazine moiety, makes it a sought-after precursor for constructing complex molecular architectures, particularly within the pharmaceutical, agrochemical, and materials science sectors.[1][2] This compound is typically supplied as its dihydrochloride salt, a formulation that significantly enhances its stability and solubility in polar solvent systems, thereby facilitating its practical application in a wide range of reaction conditions.[3][4]

This technical guide provides an in-depth exploration of the core physical and chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also field-proven insights into its synthesis, reactivity, handling, and analysis. The protocols and explanations herein are structured to provide a self-validating framework, grounding technical procedures in fundamental chemical principles.

Physicochemical and Structural Properties

This compound is a white to off-white crystalline solid.[3] The presence of the protonated hydrazine group and the chloride counter-ions allows for the formation of an extensive hydrogen-bonding network in the solid state, contributing to its stability.[3]

Core Compound Identification

| Identifier | Value | Reference |

| CAS Number | 645372-27-6 | [3][5] |

| Molecular Formula | C₅H₁₄Cl₂N₂ | [3] |

| Molecular Weight | 173.08 g/mol | [3] |

| IUPAC Name | cyclopentylhydrazine;dihydrochloride | [3] |

| InChI Key | FPQRIFDTYLBNHV-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1CCC(C1)NN.Cl.Cl | [3] |

Physical Properties

A key feature of the dihydrochloride salt is its enhanced solubility in polar solvents compared to the free base, a direct consequence of its ionic character.

| Property | Value | Comments & Insights | Reference |

| Appearance | White to off-white crystalline solid | Standard appearance for hydrochloride salts of organic bases. | [3] |

| Melting Point | 189-194 °C | This relatively high melting point is indicative of a stable ionic lattice structure. Note: The monohydrochloride salt has a lower melting point. | [3] |

| Boiling Point | Data not available | Expected to decompose at higher temperatures before boiling. | [6] |

| Solubility | High: Water, Methanol, EthanolModerate-High: DMSO, AcetonitrileLow: Hexane, Toluene | The dihydrochloride salt form facilitates complete ionic dissociation in aqueous media. Solubility in polar aprotic solvents like DMSO is also significant, making it a versatile reagent. Its poor solubility in nonpolar solvents is typical for ionic compounds. | [4] |

Spectroscopic Data (Predicted)

While publicly accessible, peer-reviewed spectra for this specific compound are limited, its structure allows for reliable prediction of its key spectroscopic features. These predictions are crucial for reaction monitoring and quality control.

| Technique | Expected Characteristic Signals | Rationale & Expert Interpretation |

| ¹H NMR | ~3.5-4.0 ppm (m, 1H): CH-N~1.5-2.2 ppm (m, 8H): Cyclopentyl CH₂Broad signal: N-H protons | The methine proton adjacent to the nitrogen will be the most downfield of the aliphatic signals. The methylene protons of the cyclopentyl ring will appear as complex multiplets. The N-H proton signals are often broad and may exchange with D₂O. |

| ¹³C NMR | ~60-70 ppm: CH-N~25-35 ppm: Cyclopentyl CH₂ | The carbon atom bonded to the nitrogen (C1) will have the highest chemical shift in the aliphatic region. The other four carbons of the cyclopentyl ring will appear in the typical alkane region. |

| FTIR (cm⁻¹) | ~2500-3000 (broad): N⁺-H stretching~2800-3000: C-H stretching~1500-1600: N-H bending | The broad, strong absorption in the 2500-3000 cm⁻¹ range is highly characteristic of amine hydrochloride salts, resulting from the stretching of the protonated nitrogen-hydrogen bonds. |

| Mass Spec. (EI) | m/z 100 ([M-2HCl]⁺): Free base molecular ionm/z 71, 55, 42, 41: Cyclopentyl ring fragments | Analysis would likely be performed on the free base. The molecular ion peak for cyclopentylhydrazine is expected at m/z 100. Key fragmentation patterns would involve the loss of the hydrazine group and characteristic breakdown of the cyclopentyl ring.[7][8] |

Synthesis and Reactivity

Representative Synthesis Protocol

The synthesis of this compound is straightforward and typically involves the formation of the hydrazine followed by salt formation with hydrochloric acid. While multiple routes to the parent hydrazine exist, a common laboratory-scale approach involves the nucleophilic substitution of a suitable cyclopentyl precursor.

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Hydrazone Formation (Implicit): To a solution of cyclopentanone in a suitable solvent (e.g., ethanol), add an excess of hydrazine hydrate. The reaction is typically stirred at room temperature to form the corresponding hydrazone intermediate.

-

Reduction: The crude hydrazone is then reduced to the hydrazine. A common and effective method is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst. Alternatively, chemical reducing agents like sodium cyanoborohydride (NaBH₃CN) can be employed under controlled pH conditions.

-

Work-up and Extraction: After the reduction is complete (monitored by TLC or GC-MS), the catalyst is filtered off (if used), and the solvent is removed under reduced pressure. The resulting residue is taken up in an organic solvent (e.g., dichloromethane) and washed with water to remove any remaining inorganic salts. The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

Salt Formation: The crude cyclopentylhydrazine free base is dissolved in a minimal amount of a suitable solvent, such as isopropanol (IPA) or diethyl ether.

-

Precipitation: A solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or concentrated HCl) is added dropwise with stirring. The dihydrochloride salt, being insoluble in the non-polar solvent, will precipitate out of the solution.

-

Isolation and Drying: The resulting solid is collected by vacuum filtration, washed with cold diethyl ether to remove any non-ionic impurities, and dried under vacuum to yield pure this compound.

Core Chemical Reactivity

The synthetic utility of Cyclopentylhydrazine stems from the nucleophilicity of the terminal nitrogen atom. It readily participates in reactions characteristic of monosubstituted hydrazines, most notably the formation of hydrazones and subsequent cyclization to form stable heterocyclic systems.

Caption: Key reactivity pathways for Cyclopentylhydrazine in organic synthesis.

-

Hydrazone Formation: In the presence of a mild base to neutralize the hydrochloride, the free hydrazine reacts readily with aldehydes and ketones to form stable cyclopentylhydrazones. This reaction is a cornerstone of its utility, often serving as the initial step in multi-step sequences.

-

Wolff-Kishner Reduction: The formed hydrazones can be subjected to strongly basic conditions at high temperatures (e.g., KOH in ethylene glycol) to reduce the original carbonyl group to a methylene (CH₂) group.[9] This provides a powerful method for deoxygenation under basic conditions, complementary to the acid-catalyzed Clemmensen reduction.

-

Heterocycle Synthesis (Knorr Pyrazole Synthesis): A paramount application is its reaction with 1,3-dicarbonyl compounds (or their equivalents) to construct pyrazole rings.[10] The cyclopentyl substituent can be used to tune the steric and electronic properties of the final heterocyclic product, which is a common scaffold in many biologically active molecules.

Applications in Research and Drug Development

This compound is not merely a laboratory curiosity; it is an enabling reagent in the discovery and development of new chemical entities.

-

Pharmaceutical Intermediate: The hydrazine functional group is a key pharmacophore and a versatile synthetic handle. This compound serves as a precursor for Active Pharmaceutical Ingredients (APIs), allowing for the introduction of the cyclopentylhydrazine moiety into a larger drug candidate.[1][2] Its use in building blocks for drug discovery is a primary application.[11]

-

Scaffold for Combinatorial Chemistry: Its ability to react reliably with various carbonyl and dicarbonyl compounds makes it an ideal building block for generating libraries of novel compounds (e.g., pyrazole libraries) for high-throughput screening.

-

Agrochemical Synthesis: Similar to pharmaceuticals, the pyrazole core is prevalent in many modern pesticides and herbicides. This compound provides a route to novel agrochemicals with potentially improved efficacy and safety profiles.[1]

Analytical Methodologies

Ensuring the purity and identity of this compound is critical for reproducible research. High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of the material.

Representative RP-HPLC Method for Purity Analysis

Given that hydrazine itself lacks a strong UV chromophore, analytical methods often rely on derivatization or detection at low UV wavelengths. However, for a purity assay where the main component is known, a direct method is often sufficient.

Caption: A representative workflow for the purity analysis of this compound by RP-HPLC.

Detailed Protocol:

-

Instrumentation: A standard HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Reagents and Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: Acetonitrile.

-

Diluent: 50:50 (v/v) Water:Acetonitrile.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Gradient Program: Start at 5% B, hold for 2 min, ramp to 95% B over 15 min, hold for 3 min, then return to initial conditions and equilibrate.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with the diluent to achieve a concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Analysis and Calculation:

-

Inject a blank (diluent) followed by the sample solution.

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100%.

-

Causality Note: The use of TFA as an ion-pairing agent in the mobile phase is crucial. It sharpens the peak shape of the basic analyte by forming a neutral ion pair that interacts more predictably with the C18 stationary phase, leading to better resolution and more accurate quantification.

Safety, Handling, and Storage

As with all hydrazine derivatives, proper safety protocols must be strictly followed.

-

Hazard Identification: this compound is classified as harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[6][12]

-

Handling: Always handle this compound within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2] Avoid inhalation of dust and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[11]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[2] Reaction with strong bases will liberate the more volatile and potentially unstable free base.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Cyclopentyl Hydrazine Dihydrochloride: A Key Research Chemical. [Link]

-

Chemsrc. Cyclopentylhydrazine | CAS#:30923-92-3. [Link]

-

ChemBK. Cyclopentyl hydrazine hydrochloride - Introduction. [Link]

-

Angene Chemical. (2025, February 4). Safety Data Sheet - Cyclopentyl hydrazine dihydrochloride. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031407). [Link]

-

Finetech Chem. CAS:645372-27-6 FT-0651437 Hydrazine,cyclopentyl-,dihydrochloride Product Detail Information. [Link]

-

PubChem. Cyclopentylhydrazine. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

-

ResearchGate. Comparisons between the experimental available FTIR spectrum of.... [Link]

-

NIST. Hydrazine dihydrochloride. NIST Chemistry WebBook. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Organic Syntheses. Procedure for Hydrazone Formation. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Hydrazine. [Link]

-

CORE. Organic Solvent Solubility Data Book. [Link]

-

PubChem. Cyclopentylhydrazine hydrochloride. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

-

Reddit. Why is the pKa of hydrazine so low?. [Link]

-

NIST. Hydrazine, p-tolyl-, hydrochloride. NIST Chemistry WebBook. [Link]

-

RASĀYAN Journal of Chemistry. NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. [Link]

-

OSTI.GOV. The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. [Link]

-

Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Practical Applications of 1-(Cyclopropylcarbonyl)piperazine HCl in Synthesis. [Link]

-

YouTube. Mass Spectrometry. [Link]

-

Michigan State University. Mass Spectrometry. [Link]

-

Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

-

Pharmacia. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]

- Google Patents.

-

ResearchGate. FTIR spectrum of A) pure drug of Hydralazine hydrochloride B).... [Link]

-

ResearchGate. (PDF) Synthesis of Cyclopentanone and Cyclohexanone Derivatives. [Link]

-

YouTube. Organic Chemistry Synthesis Reactions - Examples and Practice Problems. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

SpectraBase. Hydrazine - Optional[1H NMR] - Chemical Shifts. [Link]

-

Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

ResearchGate. (PDF) DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. [Link]

-

Doc Brown's Chemistry. mass spectrum of cyclopentane fragmentation pattern.... [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. biosynce.com [biosynce.com]

- 4. Buy this compound | 645372-27-6 [smolecule.com]

- 5. 645372-27-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. angenechemical.com [angenechemical.com]

- 7. Cyclopentylhydrazine | C5H12N2 | CID 212350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. chemscene.com [chemscene.com]

- 12. Cyclopentylhydrazine hydrochloride | C5H13ClN2 | CID 212349 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Reactivity of Cyclopentylhydrazine Dihydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract and Scope

This technical guide provides an in-depth analysis of the fundamental reactivity of Cyclopentylhydrazine Dihydrochloride (C₅H₁₄Cl₂N₂), a key intermediate in modern organic and medicinal chemistry.[1][2] Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of properties to explore the causality behind its chemical behavior. We will examine its acid-base chemistry, nucleophilic reactivity, and stability considerations, grounding these concepts in field-proven experimental insights. The guide includes detailed, self-validating protocols for core reactions, data presentation in structured formats, and visual diagrams of key mechanisms and workflows to provide a comprehensive and actionable resource for laboratory applications. The overarching goal is to equip the reader with the expertise to safely and effectively utilize this versatile building block in complex synthetic pathways.[2][3][4]

Physicochemical Properties and Handling

This compound is a white to off-white crystalline solid.[1] As a dihydrochloride salt, it exhibits enhanced stability and solubility in aqueous and protic solvents compared to its free base form.[1] This salt configuration is crucial for its shelf-life and handling, as the protonated hydrazine moiety is less susceptible to aerial oxidation.

Key Physicochemical Data:

| Property | Value | Source |

| Molecular Formula | C₅H₁₄Cl₂N₂ | Smolecule[1] |

| Molecular Weight | 173.08 g/mol | Smolecule[1] |

| CAS Number | 645372-27-6 | Smolecule[1] |

| Appearance | White to off-white crystalline solid | Smolecule[1] |

| Storage | Inert atmosphere, 2-8°C, keep dry | Sigma-Aldrich[5] |

Safety and Handling

As with all hydrazine derivatives, this compound must be handled with appropriate care. Hydrazine compounds are classified as toxic and may cause skin and eye irritation.[6][7][8]

Core Safety Directives:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[6][9]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[8][9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, which can lead to exothermic or hazardous reactions.[8]

-

Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[8]

Core Reactivity Profile: A Mechanistic Perspective

The reactivity of this compound is fundamentally governed by the two protonated nitrogen atoms. In its salt form, the compound is relatively inert. The true nucleophilic character of the hydrazine is only unlocked upon deprotonation to generate the free base, cyclopentylhydrazine.

Acid-Base Chemistry: The Gateway to Reactivity

The dihydrochloride salt exists in equilibrium with its monoprotonated and free base forms. The position of this equilibrium is dictated by the pH of the medium. For most synthetic applications, a base is required to liberate a sufficient concentration of the free hydrazine, which acts as the active nucleophile.

-

Rationale for Base Selection: The choice of base is critical. A weak, non-nucleophilic base like sodium acetate, sodium bicarbonate, or a tertiary amine (e.g., triethylamine) is often preferred. These bases are strong enough to deprotonate the hydrazinium salt but are unlikely to compete in subsequent nucleophilic reactions or cause undesired side reactions. Using a strong base like sodium hydroxide could lead to decomposition or side reactions.

Figure 1: Acid-Base Equilibrium of this compound.

Nucleophilic Reactivity: Hydrazone Formation

The most characteristic reaction of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones.[10] This reaction is a cornerstone of its utility in synthesis, providing a robust method for creating C=N bonds.[10][11]

-

Mechanistic Insight: The reaction proceeds via nucleophilic attack of the terminal nitrogen of the free hydrazine onto the electrophilic carbonyl carbon. This is followed by a proton transfer and subsequent dehydration to yield the stable hydrazone product. The reaction is typically acid-catalyzed, but since the starting material is a salt, the reaction medium is already acidic, which can facilitate the dehydration step.

Figure 2: Conceptual workflow for Cyclopentylhydrazone synthesis.

Experimental Protocol: Synthesis of a Model Cyclopentylhydrazone

This protocol details a self-validating procedure for the synthesis of a hydrazone from this compound and a model aldehyde (e.g., 4-chlorobenzaldehyde). The inclusion of in-process checks ensures trustworthiness and reproducibility.

Materials and Reagents

-

This compound (1.0 eq)

-

4-Chlorobenzaldehyde (1.0 eq)

-

Sodium Acetate (2.2 eq)

-

Ethanol (or Methanol)

-

Deionized Water

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

TLC plates (Silica gel 60 F₂₅₄)

-

TLC mobile phase (e.g., 3:1 Hexane:Ethyl Acetate)

Step-by-Step Procedure

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.73 g, 10 mmol) and sodium acetate (e.g., 1.80 g, 22 mmol) in a mixture of ethanol (30 mL) and water (10 mL).

-

Causality: Sodium acetate acts as the base to generate the free hydrazine in situ. The ethanol/water solvent system is chosen for its ability to dissolve both the polar salt and the less polar aldehyde.[12]

-

-

Reaction Initiation: Stir the mixture at room temperature for 15-20 minutes to ensure complete deprotonation and formation of the free hydrazine.

-

Aldehyde Addition: Add 4-chlorobenzaldehyde (e.g., 1.41 g, 10 mmol) to the solution.

-

Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. Spot the starting aldehyde and the reaction mixture. The disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction progression.

-

Work-up: Once the reaction is complete (typically 2-4 hours, as determined by TLC), reduce the solvent volume by approximately half using a rotary evaporator.

-

Extraction: Add deionized water (30 mL) to the flask and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Causality: The product hydrazone is organic-soluble and will move into the ethyl acetate layer, while the inorganic salts (NaCl, excess sodium acetate) will remain in the aqueous layer.

-

-

Washing: Combine the organic layers and wash with brine (1 x 20 mL).

-

Causality: The brine wash helps to remove residual water and any remaining water-soluble impurities from the organic phase.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude hydrazone.

-

Purification (if necessary): The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes) or column chromatography if needed.

Expected Results and Characterization

The reaction should produce the corresponding 4-chlorobenzaldehyde cyclopentylhydrazone in good yield (typically >85%). The product can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its structure.

Summary of Model Reaction:

| Parameter | Description |

| Reactants | This compound, 4-Chlorobenzaldehyde |

| Base | Sodium Acetate |

| Solvent | Ethanol/Water |

| Key Transformation | C=O to C=N-NH-C₅H₉ |

| Monitoring | Thin Layer Chromatography (TLC) |

| Typical Yield | >85% |

Stability and Further Reactivity

While the dihydrochloride salt is stable, the free base is more reactive. It is susceptible to oxidation, and like many hydrazines, its thermal decomposition can be complex, proceeding through various radical intermediates.[13] Studies on hydrazine decomposition show that it is sensitive to temperature, pressure, and the presence of catalysts.[13][14][15] Therefore, reactions involving the free base are typically performed under an inert atmosphere (e.g., Nitrogen or Argon) and at controlled temperatures.

Beyond hydrazone formation, cyclopentylhydrazine is a valuable precursor for synthesizing heterocyclic compounds, such as pyrazoles and indoles, which are common motifs in pharmaceuticals.[3]

Figure 3: Self-validating workflow for hydrazone synthesis.

Conclusion

This compound is a stable, versatile, and highly valuable reagent for drug discovery and organic synthesis. Its reactivity is centered on the controlled generation of its nucleophilic free base form. A thorough understanding of its acid-base chemistry is paramount to harnessing its synthetic potential, particularly in the robust and high-yielding formation of hydrazones. The protocols and insights provided in this guide offer a framework for the logical, safe, and effective application of this compound in research and development settings.

References

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

Aston Research Explorer. The synthesis and properties of some hydrazines. [Link]

-

PubMed Central. (2022). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]

-

Chemsrc. CYCLOPENTYL-HYDRAZINE DIHYDROCHLORIDE | CAS#:651-89-8. [Link]

-

Wikipedia. Hydrazine. [Link]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

-

Angene Chemical. (2025, February 4). Safety Data Sheet. [Link]

-

ChemBK. (2024, April 9). Cyclopentyl hydrazine hydrochloride. [Link]

-

Key Research Chemical. Cyclopentyl Hydrazine Dihydrochloride: A Key Research Chemical. [Link]

-

Chemsrc. Cyclopentylhydrazine hydrochloride (1:1) | CAS#:24214-72-0. [Link]

-

Calca Solutions. Empowered Hydrazine Pharmaceuticals. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Hydrazine Derivatives in Modern Pharmaceutical Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Hydrazine: Applications in Pharmaceuticals and Chemical Synthesis. [Link]

-

PubChem - NIH. Cyclopentylhydrazine | C5H12N2 | CID 212350. [Link]

-

PubMed. (2009, August 6). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. [Link]

-

Defense Technical Information Center. (1971, October 27). RESEARCH ON HYDRAZINE DECOMPOSITION. [Link]

-

ResearchGate. (2014). Kinetic parameters for thermal decomposition of hydrazine. [Link]

Sources

- 1. Buy this compound | 645372-27-6 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. calcasolutions.com [calcasolutions.com]

- 4. nbinno.com [nbinno.com]

- 5. Cyclopentylhydrazine hydrochloride | 24214-72-0 [sigmaaldrich.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. Cyclopentylhydrazine hydrochloride (1:1) | CAS#:24214-72-0 | Chemsrc [chemsrc.com]

- 8. fishersci.com [fishersci.com]

- 9. angenechemical.com [angenechemical.com]

- 10. Hydrazine - Wikipedia [en.wikipedia.org]

- 11. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. researchgate.net [researchgate.net]

Spectroscopic Characterization of Cyclopentylhydrazine Dihydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for Cyclopentylhydrazine Dihydrochloride (C₅H₁₄Cl₂N₂), a key intermediate in pharmaceutical synthesis. In the absence of publicly available experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to predict and interpret the spectroscopic signature of this molecule. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization of this compound and related compounds.

Introduction: The Importance of Spectroscopic Characterization

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. Its purity and structural integrity are paramount to ensure the desired outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the unambiguous confirmation of its molecular structure and the identification of potential impurities.

This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. By understanding the expected spectroscopic data, researchers can confidently verify the identity and purity of their synthesized material, a critical step in the drug development pipeline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the cyclopentyl and hydrazine moieties.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to exhibit signals corresponding to the protons on the cyclopentyl ring and the hydrazine group. The dihydrochloride nature of the salt will result in the protonation of the hydrazine nitrogens, leading to the presence of exchangeable N-H protons.

Experimental Protocol (Hypothetical):

A sample of this compound (approx. 5-10 mg) would be dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The use of D₂O would lead to the exchange of the acidic N-H protons with deuterium, causing their signals to disappear from the spectrum, a useful diagnostic tool. The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -NH₃⁺ | 8.0 - 10.0 | Broad Singlet | 3H | Chemical shift and line width are highly dependent on solvent and concentration. Signal will exchange with D₂O. |

| -NH- | 6.0 - 8.0 | Broad Singlet | 1H | Chemical shift and line width are dependent on solvent and concentration. Signal will exchange with D₂O. |

| CH (methine) | 3.0 - 3.5 | Multiplet | 1H | Deshielded by the adjacent protonated nitrogen atom. |

| CH₂ (cyclopentyl) | 1.5 - 2.0 | Multiplet | 8H | Overlapping signals from the four methylene groups of the cyclopentyl ring. |

Interpretation:

The downfield chemical shifts of the N-H protons are a direct consequence of the positive charge on the nitrogen atoms, which deshields the attached protons. The methine proton (CH) attached to the hydrazine group is also expected to be shifted downfield due to the inductive effect of the neighboring nitrogen. The methylene protons of the cyclopentyl ring will likely appear as a complex multiplet due to conformational flexibility and spin-spin coupling with adjacent protons.[1][2] The integration of these signals should correspond to the number of protons in each unique environment.

Diagram: Logical Workflow for ¹H NMR Analysis

Caption: Workflow for the ¹H NMR analysis of this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon environments within the molecule. Due to the symmetry of the cyclopentyl ring, fewer than five signals may be observed if the conformational averaging is rapid on the NMR timescale.

Experimental Protocol (Hypothetical):

The same sample prepared for ¹H NMR can be used for ¹³C NMR acquisition. A proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of single lines, one for each unique carbon environment.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| CH (methine) | 60 - 70 | Deshielded by the adjacent nitrogen atom. |

| CH₂ (C2, C5) | 30 - 40 | Methylene carbons adjacent to the methine carbon. |

| CH₂ (C3, C4) | 20 - 30 | Methylene carbons beta to the methine carbon. |

Interpretation:

The carbon atom directly attached to the hydrazine moiety (CH) is expected to be the most downfield signal due to the electron-withdrawing effect of the nitrogen.[3] The other carbon signals of the cyclopentyl ring will appear at higher field, in the typical range for aliphatic carbons.[4][5] The exact chemical shifts will be influenced by the specific conformation of the cyclopentyl ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol (Hypothetical):

A solid sample of this compound can be prepared for IR analysis as a potassium bromide (KBr) pellet or as a mull in an oil such as Nujol. The spectrum is then recorded using an FT-IR spectrometer.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3200 - 2800 | N-H Stretch | -NH₃⁺, -NH- | Strong, Broad |

| 2950 - 2850 | C-H Stretch | Cyclopentyl (CH₂) | Medium to Strong |

| ~1600 | N-H Bend (Asymmetric) | -NH₃⁺ | Medium |

| ~1500 | N-H Bend (Symmetric) | -NH₃⁺ | Medium |

| 1470 - 1450 | C-H Bend (Scissoring) | Cyclopentyl (CH₂) | Medium |

Interpretation:

The most prominent feature in the IR spectrum is expected to be a broad and strong absorption in the 3200-2800 cm⁻¹ region, characteristic of the N-H stretching vibrations of the protonated amine groups (-NH₃⁺ and -NH-).[6][7][8] The C-H stretching vibrations of the cyclopentyl ring will appear as sharp to medium peaks around 2950-2850 cm⁻¹.[9][10] Bending vibrations for the N-H and C-H bonds will be observed in the fingerprint region (below 1500 cm⁻¹).

Diagram: Experimental Workflow for FT-IR Analysis

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. scispace.com [scispace.com]

- 4. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Cyclopentane(287-92-3) 13C NMR spectrum [chemicalbook.com]

- 6. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. homework.study.com [homework.study.com]

A Technical Guide to Unlocking the Therapeutic Potential of Cyclopentylhydrazine Dihydrochloride: Frontier Research Areas

Executive Summary

Cyclopentylhydrazine dihydrochloride is a structurally distinct hydrazine derivative poised for significant exploration in modern drug discovery. While the broader class of hydrazine-containing compounds has a rich pharmacological history, the specific potential of the cyclopentyl moiety remains largely untapped. This guide delineates a strategic framework for investigating this compound, moving from its fundamental chemical attributes to three high-potential, data-driven research verticals: neurodegenerative disorders, infectious diseases, and oncology. We provide the scientific rationale underpinning each proposed area, supported by detailed, field-proven experimental workflows. This document is intended to serve as a launchpad for researchers, scientists, and drug development professionals to initiate novel, high-impact research programs centered on this promising chemical entity.

Foundational Profile of this compound

A thorough understanding of a compound's physicochemical properties is the bedrock of any successful research campaign. This compound is a crystalline solid typically appearing as a white to off-white powder.[1] Its dihydrochloride salt form enhances both stability and aqueous solubility, crucial advantages for biological assays and formulation development.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 645372-27-6 | [1] |

| Molecular Formula | C₅H₁₄Cl₂N₂ | [1] |

| Molecular Weight | 173.08 g/mol | [1] |

| IUPAC Name | cyclopentylhydrazine;dihydrochloride | [1] |

| Canonical SMILES | C1CCC(C1)NN.Cl.Cl | [1] |

| Form | White to off-white crystalline solid | [1] |

| Key Structural Feature | Cyclopentyl ring attached to a hydrazine moiety | [1] |

The core reactivity of this molecule is centered on the hydrazine group (-NH-NH₂), a potent nucleophile and a key pharmacophore in numerous approved drugs.[2] This functional group is the primary driver for its utility as both a biological modulator and a synthetic building block.

Proposed Frontier Research Verticals

Based on the established pharmacology of the hydrazine scaffold, we propose three primary areas of investigation for this compound.

Therapeutic Area 1: Neurodegenerative Disorders via Monoamine Oxidase (MAO) Inhibition

Scientific Rationale: The history of hydrazine derivatives is deeply intertwined with the development of Monoamine Oxidase Inhibitors (MAOIs). The first effective antidepressants, such as iproniazid and phenelzine, were hydrazine-based compounds that irreversibly inhibited MAO.[3] MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of key monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[4][5] By inhibiting these enzymes, MAOIs increase the synaptic concentration of these neurotransmitters, alleviating symptoms of depression and anxiety.[4][6]

Given that MAO-B is predominantly involved in dopamine metabolism, selective MAO-B inhibitors are a cornerstone therapy for Parkinson's disease. The cyclopentyl group of this compound offers a unique lipophilic scaffold that could confer selectivity and favorable blood-brain barrier penetration. We hypothesize that this compound could act as a novel, potentially selective, MAO inhibitor.

Causality of Experimental Choice: The primary hypothesis is that the hydrazine moiety will covalently bind to and inactivate the flavin cofactor of MAO enzymes, a mechanism well-established for drugs like phenelzine.[7] The initial screening must therefore be a direct enzymatic assay to quantify the inhibition of both MAO-A and MAO-B to determine potency and selectivity.

Caption: MAO Inhibition Workflow.

Therapeutic Area 2: Novel Antimicrobial Agents

Scientific Rationale: The emergence of multidrug-resistant pathogens represents a critical global health threat. Hydrazide-hydrazone derivatives, which can be readily synthesized from hydrazine precursors, have demonstrated a wide spectrum of biological activities, including potent antibacterial and antifungal properties.[8][9] The key azomethine group (-NH–N=CH-) present in hydrazones is considered crucial for their pharmacological activity.[1] Recent studies have shown that hydrazine-based compounds can exhibit fungicidal activity against resistant strains of Candida albicans and antibacterial activity against ESKAPE pathogens.[10]

This compound can serve as a versatile starting material for the synthesis of a library of hydrazone derivatives. By condensing it with various aromatic or heterocyclic aldehydes, a diverse set of novel chemical entities can be generated and screened for antimicrobial efficacy.

Causality of Experimental Choice: The goal is to determine the intrinsic ability of the compounds to halt microbial growth. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for this purpose. It provides a quantitative measure of potency against a panel of clinically relevant bacterial and fungal strains, allowing for direct comparison with existing antibiotics and antifungals.[11]

Caption: Antimicrobial Drug Discovery Workflow.

Therapeutic Area 3: Precursor for Pyrazole-Based Anticancer Agents

Scientific Rationale: Pyrazole derivatives are a prominent class of heterocyclic compounds with a broad range of pharmacological activities, including significant anticancer effects.[12] Many pyrazole-based molecules have been shown to induce cytotoxicity in various cancer cell lines through diverse mechanisms, such as inhibition of protein kinases (e.g., EGFR), cell cycle arrest, and induction of apoptosis.[13][14]